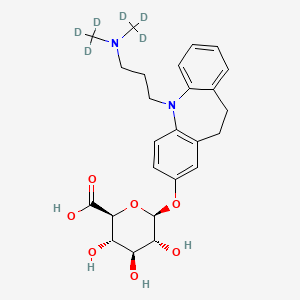
2-Hydroxy imipramine beta-D-glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is widely used in the treatment of depression and enuresis (bed-wetting). The compound 2-Hydroxy imipramine retains the core structure of imipramine but includes a hydroxyl group, which can significantly alter its pharmacological properties and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy imipramine typically involves the hydroxylation of imipramine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes: This biological method involves the use of liver microsomes to introduce a hydroxyl group into the imipramine molecule.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to achieve hydroxylation.
Industrial Production Methods: Industrial production of 2-Hydroxy imipramine often leverages biotechnological processes due to their specificity and efficiency. The use of genetically engineered microorganisms that express Cytochrome P450 enzymes is a common approach .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy imipramine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Glucuronidation: This reaction involves the conjugation of the hydroxyl group with glucuronic acid, forming 2-Hydroxy imipramine glucuronide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes.
Major Products:
2-Hydroxy imipramine glucuronide: Formed through glucuronidation.
Oxidized Derivatives: Various ketones and carboxylic acids formed through oxidation reactions.
Scientific Research Applications
2-Hydroxy imipramine has several applications in scientific research:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of imipramine in the body.
Drug Interaction Studies: Helps in understanding the interactions between imipramine and other drugs, especially those metabolized by Cytochrome P450 enzymes.
Biological Research: Used in studies related to the effects of hydroxylated metabolites on biological systems.
Medical Research: Investigated for its potential therapeutic effects and side effects in comparison to imipramine.
Mechanism of Action
2-Hydroxy imipramine exerts its effects primarily through the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The hydroxyl group may also influence the binding affinity and selectivity of the compound for various receptors and transporters .
Comparison with Similar Compounds
Imipramine: The parent compound, used as a tricyclic antidepressant.
Desipramine: Another metabolite of imipramine, known for its selective inhibition of norepinephrine reuptake.
Amitriptyline: A structurally similar tricyclic antidepressant with different pharmacological properties.
Uniqueness of 2-Hydroxy Imipramine: 2-Hydroxy imipramine is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to its parent compound and other similar tricyclic antidepressants .
Properties
Molecular Formula |
C25H32N2O7 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3 |
InChI Key |
CBEJFHYWZSCYSD-AZPKIIOWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
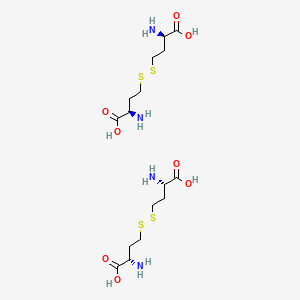
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
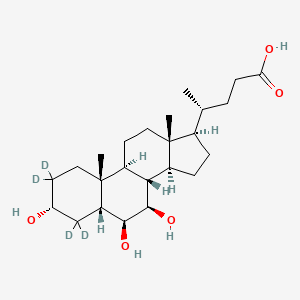
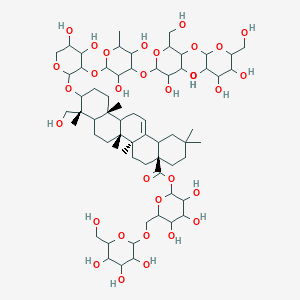
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


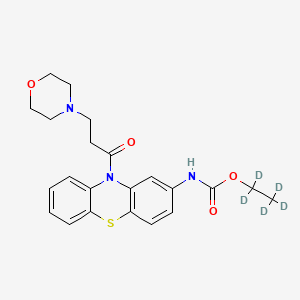
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
